molecular formula C21H20F3NO3 B2592100 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2034273-35-1

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2592100
CAS No.: 2034273-35-1
M. Wt: 391.39
InChI Key: NWVLRJKTDXQMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group, linked via a propan-1-one chain to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzodioxol moiety may influence binding affinity to biological targets such as neurotransmitter receptors or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Benzo[d][1,3]dioxole Moiety:

    • Starting with catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Pyrrolidine Ring:

    • The pyrrolidine ring can be synthesized via a Mannich reaction, involving an amine, formaldehyde, and a ketone.
  • Coupling of the Benzo[d][1,3]dioxole and Pyrrolidine:

    • The benzo[d][1,3]dioxole derivative can be coupled with a pyrrolidine derivative through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.
  • Investigated for its role in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Physical Property Comparison

Compound Name / ID Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method (Example)
Target Compound ~427 (estimated) Benzodioxol, pyrrolidine, CF₃-phenyl N/A Likely Suzuki coupling or SNAr*
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione ~466 Benzodioxol, piperazine, fluorophenyl N/A Multi-step alkylation/condensation
2-(1-(4-Amino-3-(4-ethoxy-3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)chromenone 608.1 Pyrazolo-pyrimidine, CF₃-phenyl, chromenone 225–227 Suzuki-Miyaura coupling
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)chromenone 536.4 Pyrrolo-pyridine, pyrazolo-pyrimidine 303–306 Palladium-catalyzed cross-coupling
1-(3-(Dimethylamino)propyl)-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-pyrrol-2-one ~485 Dimethylamino, fluorophenyl, benzoyl N/A Acylation and cyclization

*SNAr = Nucleophilic aromatic substitution.

Key Observations

Structural Diversity: The target compound shares the benzodioxol and trifluoromethylphenyl motifs with Examples 2 and 6 but lacks the pyrazolo-pyrimidine or chromenone scaffolds seen in . Instead, its pyrrolidine core distinguishes it from piperazine () or pyridine-based analogs (). Fluorine substitution is common (e.g., 4-fluorophenyl in , 3-fluorophenyl in ), likely to enhance bioavailability and target binding .

Synthetic Methods :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is prevalent for introducing aromatic/heteroaromatic groups. The target compound may require similar steps for attaching the trifluoromethylphenyl group.
  • Multi-step protocols involving alkylation () or acylation () are also typical for constructing heterocyclic cores.

Physical Properties: Melting points vary widely (225–306°C), influenced by molecular symmetry and intermolecular interactions. The target compound’s melting point is unreported but expected to be moderate due to its flexible propan-1-one linker.

Functional Group Impact: The trifluoromethyl group in the target compound and improves metabolic resistance compared to non-fluorinated analogs . Benzodioxol groups (target, ) may confer selectivity for enzymes like monoamine oxidases or cytochrome P450 isoforms .

Research Findings and Implications

  • Pharmacological Potential: While direct activity data for the target compound are absent, structural analogs in exhibit kinase or receptor modulation (e.g., chromenones as kinase inhibitors).
  • Synthetic Challenges : Introducing the pyrrolidine-benzodioxol moiety may require stereochemical control, as seen in enantiomerically pure analogs (e.g., 96% ee in ).
  • SAR Insights : Replacing pyrrolidine with piperazine () or pyridine () alters conformational flexibility, which could influence binding kinetics.

Biological Activity

The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a pyrrolidine ring. Its molecular formula is C20H24F3N2O3C_{20}H_{24}F_3N_2O_3, with a molecular weight of approximately 395.42 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl phenyl group have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating their effectiveness in inhibiting bacterial growth .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The benzo[d][1,3]dioxole moiety is known to participate in electron transfer processes, which could facilitate the inhibition of key enzymes involved in bacterial metabolism. Additionally, the trifluoromethyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions .

Case Studies

  • Antimicrobial Efficacy : A study examining various benzoic acid derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Enterococcus faecalis. The study highlighted the low tendency for these bacteria to develop resistance against the tested compounds .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives possess low cytotoxicity towards human cell lines while maintaining their antimicrobial efficacy. This dual characteristic is crucial for the development of therapeutics that minimize adverse effects on human health .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusLow MIC values
AntimicrobialEnterococcus faecalisLow MIC values
CytotoxicityHuman cultured cellsLow toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one?

  • Methodology :

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl-pyrrolidine intermediates with 4-(trifluoromethyl)phenylpropan-1-one derivatives under basic conditions (e.g., sodium hydride in DCM) to form the ketone linkage .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
  • Step 3 : Characterization using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm), and trifluoromethylphenyl (δ 7.6–7.8 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM.
  • Enzyme inhibition : Test against kinases or proteases (e.g., MMP-2/9) via fluorometric assays .
  • Comparative SAR : Compare activity with analogs like 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one to identify critical structural motifs .

Advanced Research Questions

Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Predict logP values to assess lipophilicity and blood-brain barrier permeability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify sites for derivatization (e.g., adding hydroxyl groups to enhance solubility) .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity risks .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

  • Methodology :

  • Meta-analysis : Compare data from analogs (e.g., bichalcone derivatives , piperazine-linked compounds ) to identify assay-dependent variables (e.g., cell line specificity, incubation time).
  • Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–500 µM) to rule out false negatives/positives .
  • Orthogonal assays : Validate results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

Q. How can stereochemical integrity be maintained during synthesis, and what are its implications for bioactivity?

  • Methodology :

  • Chiral resolution : Use chiral HPLC or diastereomeric salt formation to isolate enantiomers.
  • Stereochemical monitoring : Track retention of configuration via circular dichroism (CD) or NOESY NMR .
  • Bioactivity testing : Compare enantiomers in assays (e.g., cannabinoid receptor binding ) to correlate stereochemistry with potency.

Q. What experimental designs are effective for probing structure-activity relationships (SAR) of the pyrrolidine and trifluoromethylphenyl moieties?

  • Methodology :

  • Fragment replacement : Synthesize analogs with pyrrolidine substituted by piperidine or morpholine, and trifluoromethylphenyl replaced by chlorophenyl/nitrophenyl .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
  • Crystallography : Solve X-ray structures of analogs (e.g., diphenyldiazomethane derivatives ) to correlate conformation with activity .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-21(23,24)17-5-1-14(2-6-17)3-8-20(26)25-10-9-16(12-25)15-4-7-18-19(11-15)28-13-27-18/h1-2,4-7,11,16H,3,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLRJKTDXQMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.